molecular formula C14H23NO3 B5207638 N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine

N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine

Cat. No.: B5207638
M. Wt: 253.34 g/mol
InChI Key: XNUBGQBSPIQFEZ-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine is a chemical compound with the molecular formula C14H23NO3. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethoxyphenoxy group and a methoxypropanamine group, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-3-17-13-5-7-14(8-6-13)18-12-10-15-9-4-11-16-2/h5-8,15H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUBGQBSPIQFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine typically involves the reaction of 4-ethoxyphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenoxy or propanamine derivatives.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-ethoxyphenoxy)ethyl]-4-methoxy-α-methylbenzeneethanamine
  • N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide
  • N-[2-(4-ethoxyphenoxy)ethyl]cyclopropanamine hydrochloride

Uniqueness

N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

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